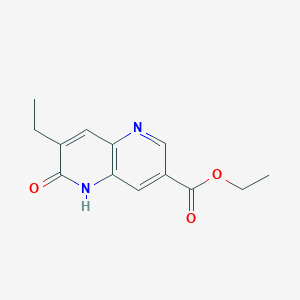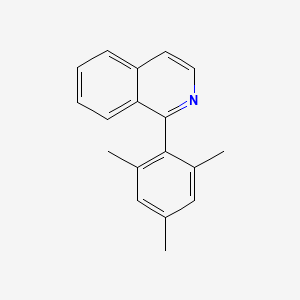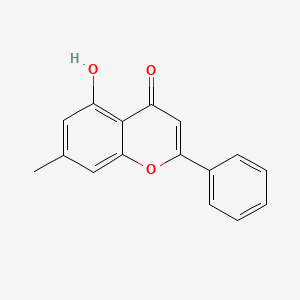
5-Hydroxy-7-methyl-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-methyl-2-phenyl-4H-chromen-4-one is a flavonoid compound belonging to the chromen-4-one family. This compound is known for its diverse biological activities and potential therapeutic applications. Its structure consists of a chromen-4-one core with hydroxy, methyl, and phenyl substituents, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with acetophenone derivatives under acidic or basic conditions. One common method includes the use of a Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with an acetophenone in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Types of Reactions:
Oxidation: The hydroxy group in 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one can undergo oxidation to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular protection mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological effects of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and influence signal transduction pathways involved in inflammation and cell proliferation. The hydroxy group plays a crucial role in its antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
- 5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
- 5-Hydroxy-7-ethoxy-2-phenyl-4H-chromen-4-one
- 5-Hydroxy-7-methyl-2-(4-methoxyphenyl)-4H-chromen-4-one
Comparison: While these compounds share a similar chromen-4-one core, the substituents at the 7-position (methoxy, ethoxy, or methyl) and the phenyl ring significantly influence their chemical properties and biological activities
Properties
CAS No. |
33554-46-0 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
5-hydroxy-7-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)16-13(18)9-14(19-15(16)8-10)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
JXFXKXXDIGUXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


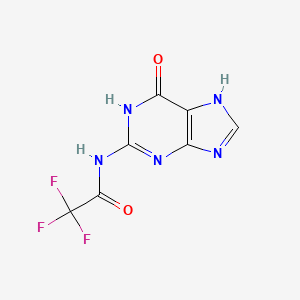
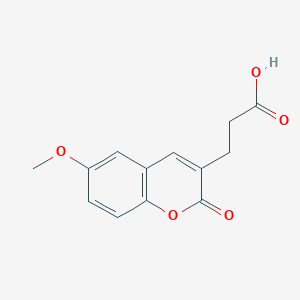

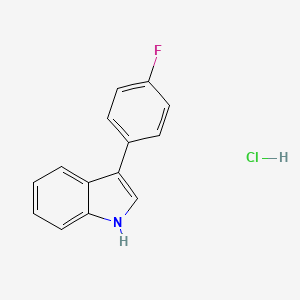
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
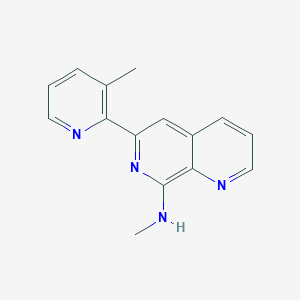
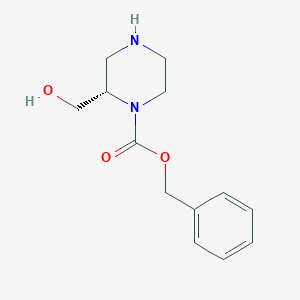
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

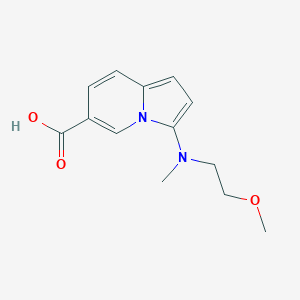
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
